3-Bromo-5-iodo-2,4,6-trimethylpyridine
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Overview
Description
3-Bromo-5-iodo-2,4,6-trimethylpyridine is a chemical compound with the CAS Number: 29976-61-2 . It has a molecular weight of 325.97 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C8H9BrIN/c1-4-7(9)5(2)11-6(3)8(4)10/h1-3H3 .Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched.Scientific Research Applications
Synthesis of Functionalized Pyridines
3-Bromo-5-iodo-2,4,6-trimethylpyridine serves as a critical intermediate in the synthesis of functionalized pyridines, which are of significant interest in pharmaceutical research and material science. The compound's halogen atoms are reactive sites that can be used in cross-coupling reactions to introduce various functional groups. For example, Song et al. (2004) developed a methodology using 5-bromopyridyl-2-magnesium chloride, derived from 5-bromo-2-iodopyridine, to afford a range of useful functionalized pyridine derivatives, highlighting the importance of halogen-substituted pyridines in organic synthesis Song et al., 2004.
Halogen Dance Reactions
The halogen atoms in this compound make it a suitable candidate for halogen dance reactions, which are used to reorganize halogen atoms within molecules. Wu et al. (2022) described syntheses of halogen-rich pyridines utilizing halogen dance reactions, demonstrating the compound's utility in accessing pentasubstituted pyridines with desired functionalities for further chemical manipulations Wu et al., 2022.
Application in Metal-Complexing Molecular Rods
Schwab et al. (2002) developed efficient syntheses of brominated bipyridines and bipyrimidines, using bromo derivatives as precursors. These compounds are valuable for the preparation of metal-complexing molecular rods, underscoring the role of bromo-substituted pyridines in constructing complex molecular architectures Schwab et al., 2002.
Halogen Bonding versus N-Arylation
Baykov et al. (2021) explored the interplay between halogen-substituted pyridines and azines, showing how steric hindrances can switch the interaction from halogen bonding to N-arylation. This study illustrates the nuanced chemical behavior of bromo- and iodo-substituted pyridines in the presence of σ-hole donating haloarenenitriles, contributing to the understanding of halogen bonding in organic synthesis Baykov et al., 2021.
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-iodo-2,4,6-trimethylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrIN/c1-4-7(9)5(2)11-6(3)8(4)10/h1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAMZUONVCVXRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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